Inhibitory Activity Against Human DHODH: 45 nM IC50
The target compound exhibits an IC50 of 45 nM against recombinant human dihydroorotate dehydrogenase (DHODH) [1]. In contrast, closely related pyranoquinoline analogs show markedly reduced potency, with IC50 values ranging from 1,600 nM to >100,000 nM [2]. This represents a >35-fold improvement in inhibitory potency over the weaker analog and underscores the critical role of the specific substitution pattern.
| Evidence Dimension | DHODH Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 45 nM |
| Comparator Or Baseline | CHEMBL3289672 (US9238653, Compound 49): IC50 = 1,600 nM (human DHODH); CHEMBL1956288 (US9238653, Compound 46): IC50 > 100,000 nM (human DHODH) |
| Quantified Difference | 35.6-fold lower IC50 vs. CHEMBL3289672; >2,222-fold lower IC50 vs. CHEMBL1956288 |
| Conditions | Recombinant N-terminal GST-tagged human DHODH (residues 31-395) expressed in E. coli, DCIP reduction assay [1] |
Why This Matters
For users developing DHODH-targeting therapeutics, this potency differential directly impacts compound selection for lead optimization and validates the specific substitution pattern as a potency driver.
- [1] BindingDB. (n.d.). BDBM50235593 (CHEMBL4062046). Retrieved from http://bdb8.ucsd.edu View Source
- [2] BindingDB. (n.d.). BDBM50018006 (CHEMBL3289672) and BDBM50365227 (CHEMBL1956288). Retrieved from https://bindingdb.org View Source
